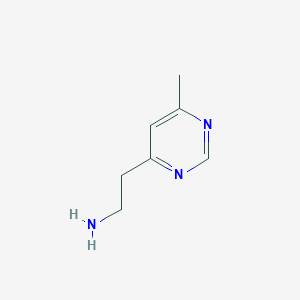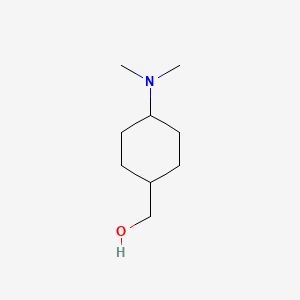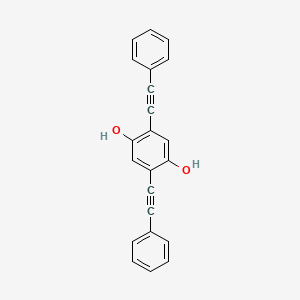
2,5-Bis(phenylethynyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(phenylethynyl)benzene-1,4-diol is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of two phenylethynyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(phenylethynyl)benzene-1,4-diol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 2,5-diiodophenol with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as tetrahydrofuran (THF) or piperidine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,5-Bis(phenylethynyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethynyl groups can be hydrogenated to form phenylethyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,5-bis(phenylethynyl)benzoquinone.
Reduction: Formation of 2,5-bis(phenylethyl)benzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Bis(phenylethynyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential antioxidant properties and its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 2,5-Bis(phenylethynyl)benzene-1,4-diol is largely dependent on its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, while the phenylethynyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, thereby modulating its biological activity .
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hydroxyl groups present in 2,5-Bis(phenylethynyl)benzene-1,4-diol.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene ring instead of a benzene ring.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Contains octyloxy and acetonitrile groups instead of phenylethynyl groups.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with other molecules, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C22H14O2 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
2,5-bis(2-phenylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H |
InChI 键 |
BKNJMHYXUQQARZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



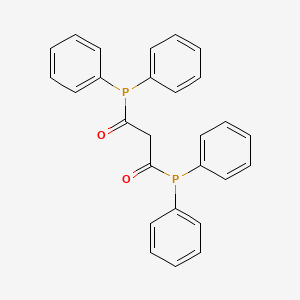
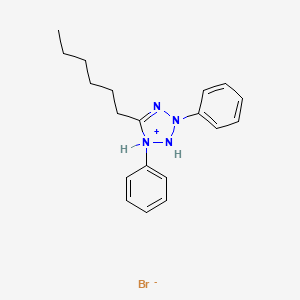


![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)
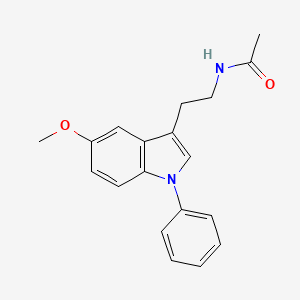
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
